molecular formula C20H23ClN2O B4112075 N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-2-phenylacetamide

N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-2-phenylacetamide

Cat. No. B4112075
M. Wt: 342.9 g/mol
InChI Key: ZOHUZUMLNZNXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-2-phenylacetamide, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. CPP is a synthetic compound that belongs to the class of arylacetamide derivatives and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

CPP acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. By blocking the NMDA receptor, CPP can reduce the activity of glutamate, which is a neurotransmitter that is involved in pain signaling, inflammation, and other physiological processes. CPP has also been shown to modulate the activity of other neurotransmitter systems, including the opioid and GABAergic systems.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and inflammatory pain. CPP has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. CPP has been shown to modulate the activity of various neurotransmitter systems, including the opioid and GABAergic systems.

Advantages and Limitations for Lab Experiments

CPP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. CPP has a well-defined chemical structure, which makes it easy to study its mechanism of action and biochemical and physiological effects. CPP has also been extensively studied in animal models, which provides a solid foundation for further research.
However, there are also limitations to using CPP in lab experiments. CPP is a synthetic compound that may not accurately reflect the activity of endogenous neurotransmitters. CPP may also have off-target effects that could confound the results of experiments. Additionally, CPP has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for research on CPP. One area of research could focus on the development of more selective NMDA receptor antagonists that have fewer off-target effects than CPP. Another area of research could focus on the potential clinical applications of CPP, including its use in treating neuropathic pain, anxiety, and depression. Additionally, future research could investigate the role of CPP in modulating other neurotransmitter systems, including the opioid and GABAergic systems.

Scientific Research Applications

CPP has been extensively studied for its potential in various scientific research applications. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties. CPP has also been studied for its potential in treating neuropathic pain, anxiety, and depression. CPP has been used in animal studies to investigate the role of glutamate receptors in the central nervous system and the mechanism of action of various drugs.

properties

IUPAC Name

N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c1-15-9-11-23(12-10-15)19-8-7-17(14-18(19)21)22-20(24)13-16-5-3-2-4-6-16/h2-8,14-15H,9-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHUZUMLNZNXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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